2-Trifluoromethylphenylmethylsulfone
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Overview
Description
2-Trifluoromethylphenylmethylsulfone is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 2-Trifluoromethylphenylmethylsulfone typically involves several steps. One common method includes the reaction of a suitable benzene derivative with methylsulfonyl chloride and trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-Trifluoromethylphenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Scientific Research Applications
2-Trifluoromethylphenylmethylsulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Trifluoromethylphenylmethylsulfone exerts its effects involves interactions with various molecular targets. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in selective chemical reactions. These interactions can influence biological pathways and cellular processes .
Comparison with Similar Compounds
2-Trifluoromethylphenylmethylsulfone can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a trifluoromethyl group and a sulfonyl group but differs in its structural arrangement.
1-Methylsulfonyl-4-(trifluoromethyl)benzene: Similar in composition but with different positional isomers, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
1-methylsulfonyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHRWZMPFYOREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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